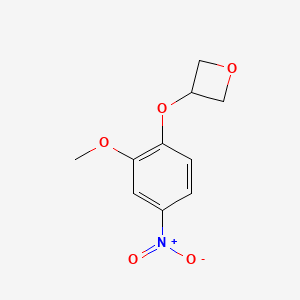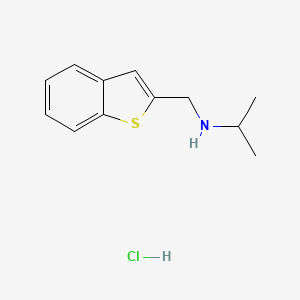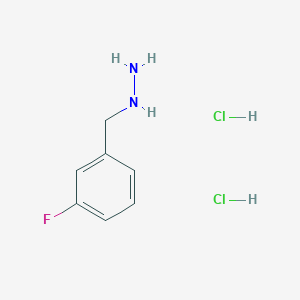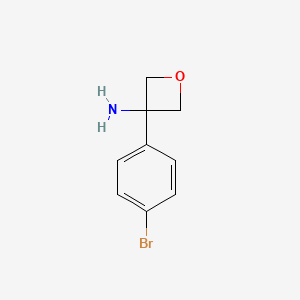
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine, also known as MPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBA is a member of the piperazine class of compounds and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Histamine Receptor Studies
The compound has been extensively studied as a ligand for histamine H4 receptors (H4R). One study led to the optimization of the compound for improved potency, leading to its potential application as an anti-inflammatory and antinociceptive agent, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Structural Analysis and Conformational Studies
Crystal structures of closely related isomeric compounds have been determined, revealing conformational differences and the presence of hydrogen-bonding interactions, which are significant for understanding the compound's properties and potential applications in designing more efficient derivatives (Odell et al., 2007).
Drug Design and Ligand Efficiency
The compound and its derivatives have been evaluated for binding affinity to human histamine receptors, with modifications leading to compounds with high selectivity and promising calculated drug-likeness properties. This suggests potential applications in the development of drugs targeting histamine receptors (Sadek et al., 2014).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and shown significant antibacterial and antifungal activity, indicating potential application in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
Fragmentation Studies
The compound has been part of studies focusing on its fragmentation under certain conditions, which is crucial for understanding its stability and reactivity, potentially guiding its use in various chemical and pharmaceutical applications (Erkin et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit carbonic anhydrase (ca), a metalloenzyme that plays a crucial role in regulating physiological functions such as ph and co2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, such as carbonic anhydrase, and cause significant changes .
Biochemical Pathways
It can be inferred from similar compounds that the compound may affect the carbonic anhydrase pathway, which plays a crucial role in various physiological functions .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Analyse Biochimique
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been observed to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptor sites on enzymes, leading to either the inhibition or activation of their catalytic activity. Additionally, this compound can influence the transcriptional machinery within cells, resulting in altered gene expression patterns that contribute to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems or anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations. These findings underscore the importance of dosage optimization in preclinical studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions highlight the compound’s role in regulating cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus may affect gene expression, while its localization in mitochondria can impact cellular energy production and apoptosis .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFESVWIBKZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)


![[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1396268.png)




![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)
![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)
